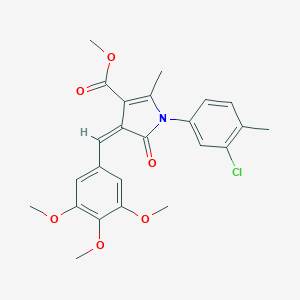![molecular formula C26H22ClF3N4O5 B297492 N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide](/img/structure/B297492.png)
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide, also known as CTA056, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, in cancer research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and proliferation. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid beta peptide.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects in different disease models. In cancer research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms for controlling cancer cell growth and metastasis. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the aggregation of amyloid beta peptide, which is a key factor in the development of Alzheimer's disease. In diabetes research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to improve insulin sensitivity and reduce blood glucose levels, which are important factors in the development and progression of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases and developing new therapeutic strategies. However, one of the limitations of using N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Orientations Futures
There are several future directions for the research and development of N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its chemical structure and pharmacokinetics to improve its efficacy and reduce its toxicity. Finally, there is a need to develop new methods for delivering N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide to specific tissues and cells in the body, which could enhance its therapeutic effects and reduce its side effects.
Méthodes De Synthèse
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide is synthesized through a multi-step process that involves the reaction between 2-chlorobenzaldehyde and 2-ethoxy-3-hydroxybenzaldehyde to form a Schiff base. This Schiff base is then reacted with trifluoroacetic anhydride to form an intermediate compound, which is subsequently reacted with hydrazine hydrate to form the final product, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the aggregation of amyloid beta peptide, which is a key factor in the development of Alzheimer's disease. In diabetes research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to improve insulin sensitivity and reduce blood glucose levels.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide |
|---|---|
Formule moléculaire |
C26H22ClF3N4O5 |
Poids moléculaire |
562.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N//'-[(E)-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C26H22ClF3N4O5/c1-2-38-22-12-16(14-31-34-25(37)24(36)33-20-9-4-3-8-19(20)27)10-11-21(22)39-15-23(35)32-18-7-5-6-17(13-18)26(28,29)30/h3-14H,2,15H2,1H3,(H,32,35)(H,33,36)(H,34,37)/b31-14+ |
Clé InChI |
CBPAUKOEBLFWHI-XAZZYMPDSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)